molecular formula C8H18O2Si B14733883 [Dimethyl(propyl)silyl]methyl acetate CAS No. 2917-63-7

[Dimethyl(propyl)silyl]methyl acetate

Cat. No.: B14733883
CAS No.: 2917-63-7
M. Wt: 174.31 g/mol
InChI Key: KCRVGWBUIVATCR-UHFFFAOYSA-N
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Description

[Dimethyl(propyl)silyl]methyl acetate is an organosilicon compound with the molecular formula C₈H₁₈O₂Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, one propyl group, and one methoxy group. It is commonly used in organic synthesis, particularly as a protecting group for alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Dimethyl(propyl)silyl]methyl acetate typically involves the reaction of [dimethyl(propyl)silyl]methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an ester linkage between the hydroxyl group of [dimethyl(propyl)silyl]methanol and the acetyl group of acetic anhydride or acetyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[Dimethyl(propyl)silyl]methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield [dimethyl(propyl)silyl]methanol and acetic acid.

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: [Dimethyl(propyl)silyl]methanol and acetic acid.

    Oxidation: Silanols or siloxanes.

    Substitution: Various substituted silyl compounds depending on the nucleophile used.

Scientific Research Applications

[Dimethyl(propyl)silyl]methyl acetate is widely used in scientific research due to its versatility and stability. Some of its applications include:

    Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: Employed in the modification of biomolecules to enhance their stability and solubility.

    Medicine: Utilized in the synthesis of pharmaceuticals where protection of hydroxyl groups is necessary.

    Industry: Applied in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of [Dimethyl(propyl)silyl]methyl acetate primarily involves the formation and cleavage of the ester bond. The silicon atom provides steric hindrance, which protects the hydroxyl group from unwanted reactions. The compound can be easily removed under mild conditions, making it an ideal protecting group in various synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl acetate: Similar in structure but with three methyl groups instead of one propyl group.

    Triethylsilyl acetate: Contains three ethyl groups instead of one propyl group.

    Tert-butyldimethylsilyl acetate: Features a tert-butyl group and two methyl groups.

Uniqueness

[Dimethyl(propyl)silyl]methyl acetate is unique due to the presence of the propyl group, which provides different steric and electronic properties compared to other silyl acetates. This uniqueness allows for selective protection and deprotection reactions in complex organic syntheses.

Properties

CAS No.

2917-63-7

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

[dimethyl(propyl)silyl]methyl acetate

InChI

InChI=1S/C8H18O2Si/c1-5-6-11(3,4)7-10-8(2)9/h5-7H2,1-4H3

InChI Key

KCRVGWBUIVATCR-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](C)(C)COC(=O)C

Origin of Product

United States

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